

# A Comparative Analysis of 4-Formyl-3-hydroxybenzonitrile and Its Structural Isomers

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## Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **4-Formyl-3-hydroxybenzonitrile** and its key structural isomers. As valuable intermediates in organic synthesis, these compounds are foundational for the development of novel pharmaceuticals, agrochemicals, and materials.<sup>[1][2][3]</sup> Understanding their distinct physicochemical properties, spectral characteristics, and biological relevance is crucial for their effective application in research and development.

This document outlines their key comparative data, details the experimental protocols for their differentiation, and presents logical workflows for their characterization.

## Physicochemical Properties

The arrangement of the formyl, hydroxyl, and cyano groups on the benzene ring significantly influences the physical properties of each isomer. These differences are critical for purification, reaction setup, and predicting compound behavior. A summary of these properties is presented below.

Property	4-Formyl-3-hydroxybenzonitrile	3-Formyl-4-hydroxybenzonitrile	4-Formyl-2-hydroxybenzonitrile	5-Formyl-2-hydroxybenzonitrile	3-Formyl-2-hydroxybenzonitrile
CAS Number	84102-89-6[4]	74901-29-4[5]	73289-83-5	73289-79-9[6]	858478-91-8[7][8]
Synonyms	4-Cyano-2-hydroxybenzaldehyde[4]	5-Cyano-2-hydroxybenzaldehyde[9]	4-Cyano-3-hydroxybenzaldehyde[9]	3-Cyano-4-hydroxybenzaldehyde[6]	2-Cyano-6-formylphenol[7]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [4]	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [6]	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [7]
Molecular Weight	147.13 g/mol [4]	147.13 g/mol	147.13 g/mol	147.13 g/mol [6]	147.13 g/mol [7]
Appearance	Solid	Colorless crystalline solid[10]	-	-	-
Melting Point	-	178-182 °C[10]	-	-	-
Boiling Point	-	241.4±25.0 °C (Predicted) [10]	-	-	-
pKa	-	6.05±0.18 (Predicted) [10]	-	-	-
Storage	2-8°C, under inert atmosphere	2-8°C, under inert gas[10]	-	-	2-8°C, sealed in dry[7]

Data not available is denoted by '-'.

## Spectroscopic and Chromatographic Characterization

Differentiating between these isomers is readily achievable through standard analytical techniques. Each method provides unique structural information based on the specific arrangement of functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The substitution pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons.

- $^1\text{H}$  NMR: The chemical shift of the aldehyde proton ( $-\text{CHO}$ ) typically appears downfield (around 9.5-10.5 ppm). The key differentiators are the aromatic protons. The number of signals, their multiplicity (singlet, doublet, doublet of doublets), and their coupling constants (J-values) will be unique to each isomer's substitution pattern. For instance, isomers with adjacent aromatic protons will exhibit characteristic ortho-coupling (typically 7-9 Hz).
- $^{13}\text{C}$  NMR: Each isomer will exhibit eight distinct carbon signals. The chemical shifts of the carbonyl carbon ( $\text{C}=\text{O}$ ,  $\sim 190$  ppm), cyano carbon ( $\text{C}\equiv\text{N}$ ,  $\sim 115$ -120 ppm), and the hydroxyl- and formyl-substituted aromatic carbons are particularly diagnostic.

### Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups. While all isomers will show similar characteristic bands, slight shifts in frequency can be observed due to the electronic effects of the substituent positions.

- $-\text{OH}$  stretch: A broad band around  $3200$ - $3600\text{ cm}^{-1}$ .
- $-\text{C}\equiv\text{N}$  stretch: A sharp, medium-intensity band around  $2220$ - $2240\text{ cm}^{-1}$ .
- $-\text{C}=\text{O}$  stretch (aldehyde): A strong, sharp band around  $1680$ - $1700\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

All isomers have the same molecular formula and will therefore exhibit the same molecular ion peak ( $m/z = 147.03$ ) in high-resolution mass spectrometry.[4] However, the fragmentation patterns under electron ionization (EI) may differ, providing additional structural clues.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating a mixture of these isomers and determining the purity of a sample. The polarity differences arising from the varied positions of the hydroxyl, formyl, and cyano groups allow for effective separation on a suitable stationary phase (e.g., C18) with an appropriate mobile phase gradient (e.g., water/acetonitrile).

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### Protocol 1: Melting Point Determination

This method is used to determine the temperature range over which the solid-state compound transitions to a liquid, a key indicator of purity.[2]

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2. A narrow range (e.g., < 2 °C) typically indicates high purity.

### Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **$^1H$  NMR Acquisition:** Acquire the spectrum using standard parameters. A typical experiment includes 8-16 scans with a relaxation delay of 1-2 seconds.
- **$^{13}C$  NMR Acquisition:** Acquire the spectrum using a standard pulse program (e.g., with proton decoupling). Due to the lower natural abundance of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1H$  spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm or the residual solvent peak).

## Protocol 3: High-Performance Liquid Chromatography (HPLC)

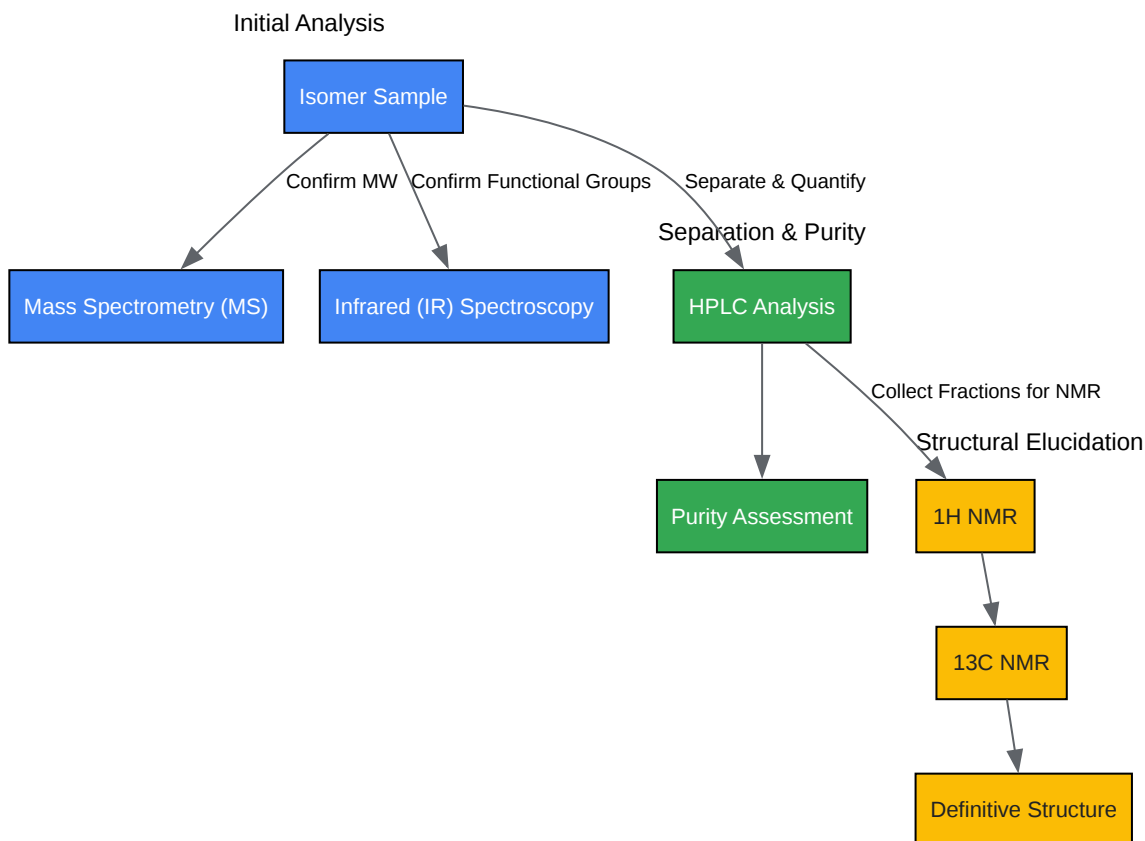
This protocol is for the separation and purity analysis of the isomers.

- **System Preparation:**
  - **Column:** A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu m$  particle size).
  - **Mobile Phase A:** 0.1% Formic acid in Water.
  - **Mobile Phase B:** 0.1% Formic acid in Acetonitrile.
  - **Flow Rate:** 1.0 mL/min.
  - **Detector:** UV at 254 nm.
- **Sample Preparation:** Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45  $\mu m$  syringe filter.

- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: Linear gradient from 5% to 95% B
  - 15-18 min: Hold at 95% B
  - 18-20 min: Return to 5% B and equilibrate for 5 minutes.
- Injection and Analysis: Inject 10  $\mu$ L of the prepared sample. Record the chromatogram and determine the retention time and peak area for each component. Purity is calculated based on the relative peak areas.

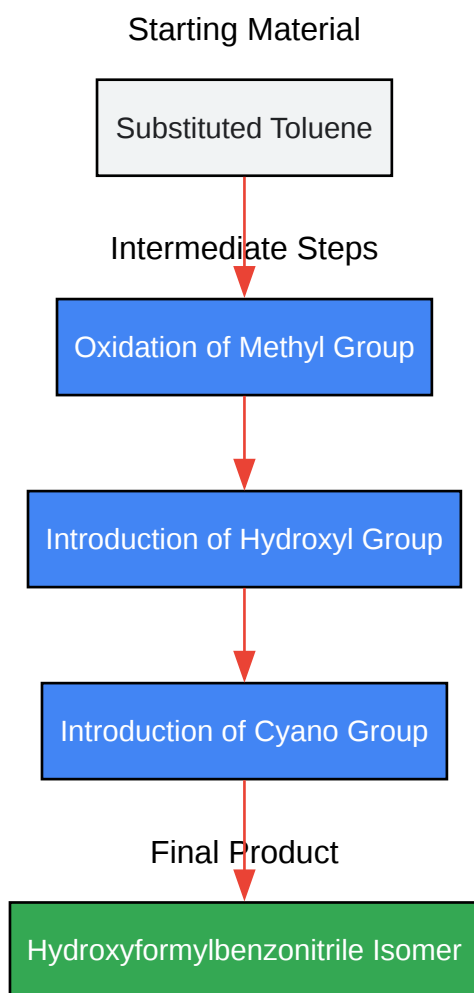
## Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of these isomers.



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Caption: Workflow for Isomer Differentiation and Characterization.



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Caption: Generalized Synthetic Pathway to Isomers.

## Applications and Biological Activity

While comprehensive biological data is limited in the public domain, the structural motifs of these isomers suggest their utility as intermediates in medicinal chemistry and materials science.

- **4-Formyl-3-hydroxybenzonitrile:** Serves as a versatile building block in organic synthesis.

[4]

- **3-Formyl-4-hydroxybenzonitrile:** It is a useful intermediate for synthesizing drugs, dyes, and pesticides.[10] One documented synthesis route involves the demethylation of 5-cyano-2-methoxybenzaldehyde using lithium chloride in DMF.[11][12]
- **Other Isomers:** The combination of aldehyde, nitrile, and phenol functional groups makes all isomers valuable precursors for creating more complex molecules through reactions like condensation, nucleophilic addition, and aromatic substitution.[1] They are likely explored in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active scaffolds.

## Safety and Handling

The isomers of formyl-hydroxybenzonitrile are classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used at all times. Work should be conducted in a well-ventilated fume hood.

Compound	GHS Hazard Statements
4-Formyl-3-hydroxybenzonitrile	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
3-Formyl-4-hydroxybenzonitrile	H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

Users should always consult the specific Safety Data Sheet (SDS) for the compound being handled for complete and up-to-date safety information.

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